2-ethoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2-ethoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, including the formation of the thiadiazole ring and the subsequent attachment of the ethoxy and methoxybenzyl groups. Common synthetic routes may include:
Formation of the Thiadiazole Ring: This step often involves the reaction of appropriate precursors such as hydrazine derivatives with carbon disulfide or similar reagents under controlled conditions.
Attachment of the Ethoxy Group: This can be achieved through nucleophilic substitution reactions, where an ethoxy group is introduced to the benzamide structure.
Introduction of the Methoxybenzyl Group: This step may involve the use of methoxybenzyl chloride or similar reagents in the presence of a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Bases such as sodium hydroxide or acids like hydrochloric acid can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiadiazole derivatives, while reduction could produce reduced benzamide compounds.
Scientific Research Applications
2-ethoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and other functional groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-ethoxybenzamide: A simpler analog with similar structural features but lacking the thiadiazole ring.
5-(2-methoxybenzyl)-1,3,4-thiadiazole: A related compound with the thiadiazole ring and methoxybenzyl group but without the ethoxybenzamide moiety.
Uniqueness
2-ethoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the combination of its functional groups and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19N3O3S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-ethoxy-N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H19N3O3S/c1-3-25-16-11-7-5-9-14(16)18(23)20-19-22-21-17(26-19)12-13-8-4-6-10-15(13)24-2/h4-11H,3,12H2,1-2H3,(H,20,22,23) |
InChI Key |
HWDCNOWTXGKNII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC3=CC=CC=C3OC |
Origin of Product |
United States |
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